REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][CH:8]2[CH2:9][CH2:10]2)[cH:11][cH:12][c:13]1[CH3:14].[CH3:17][I:18].[H-:15].[Na+:16].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[OH2:19]>>[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[N:7]([CH:8]2[CH2:9][CH2:10]2)[CH3:17])[cH:11][cH:12][c:13]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)NC2CC2)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)N(C)C2CC2)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |